molecular formula C22H14ClN3O3S B2833263 (2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 373378-12-2

(2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2833263
CAS No.: 373378-12-2
M. Wt: 435.88
InChI Key: IBWFEQMMSQYNQY-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule featuring a Z-configuration propenenitrile backbone, a (5-chloro-2-methoxyphenyl)amino substituent, and a 1,3-thiazol ring substituted at position 4 with a 2-oxo-2H-chromen-3-yl (coumarin) group.

Properties

IUPAC Name

(Z)-3-(5-chloro-2-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3S/c1-28-20-7-6-15(23)9-17(20)25-11-14(10-24)21-26-18(12-30-21)16-8-13-4-2-3-5-19(13)29-22(16)27/h2-9,11-12,25H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWFEQMMSQYNQY-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-chloro-2-methoxyaniline and 2-oxo-2H-chromene-3-carbaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and other transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility : The target compound’s 2-methoxy group balances lipophilicity better than the 4-nitrophenyl (highly electron-withdrawing) in or the 2,4-dimethoxy (more polar) in .
  • Coumarin Modifications : The 6-nitro substitution in may enhance reactivity but could reduce metabolic stability compared to the unmodified coumarin in the target compound.

Crystallographic and Hydrogen-Bonding Profiles

emphasizes the role of hydrogen bonding in molecular aggregation. The target compound’s methoxy group can act as a hydrogen-bond acceptor, while the coumarin’s carbonyl may participate in π-π stacking. In contrast, the nitro group in introduces stronger dipole interactions but may disrupt crystal packing due to steric effects.

Toxicity Considerations

The absence of nitro groups in the target compound may mitigate this, aligning with , where nitro substitutions correlated with higher regulatory scrutiny.

Biological Activity

The compound (2Z)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and cytotoxic properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24ClN3O6C_{27}H_{24}ClN_3O_6, with a molecular weight of approximately 521.96 g/mol. Its structure includes a thiazole ring, a chromenone moiety, and a chloro-methoxyphenyl group, which are critical for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC27H24ClN3O6
Molecular Weight521.96 g/mol
InChI KeyKYKXPXFPKJWNCD-BXVZCJGGSA-N
Melting PointNot available

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives containing similar structural features were tested against various bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined to assess their effectiveness.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli64
Compound CPichia pastoris16

The results indicated that compounds with electron-donating substituents exhibited higher antimicrobial activity compared to those with electron-withdrawing groups. Notably, the structure–activity relationship revealed that modifications in the phenyl ring significantly influenced the activity levels.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. The results showed that certain derivatives exhibited significant radical scavenging abilities, indicating their potential as antioxidants.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging (%)
Compound D88.6
Compound E87.7
Compound F78.6

The presence of specific functional groups was found to enhance antioxidant activity, with some compounds demonstrating efficacy comparable to well-known antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxic effects were evaluated using cancer cell lines to determine the therapeutic potential of the compound. The results indicated varying degrees of cytotoxicity depending on the structural modifications.

Table 4: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

These findings suggest that the compound may have selective cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.